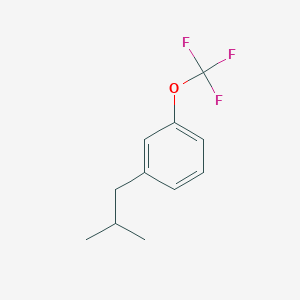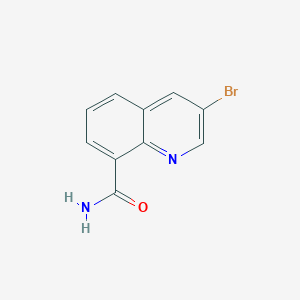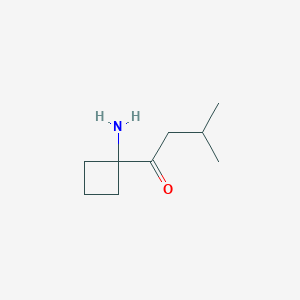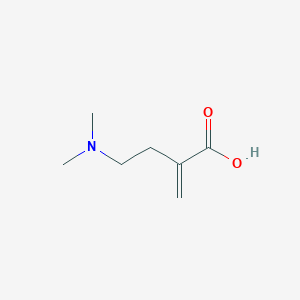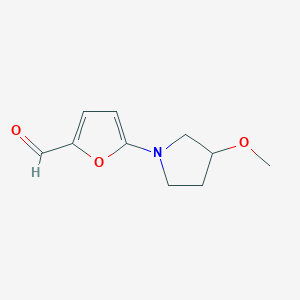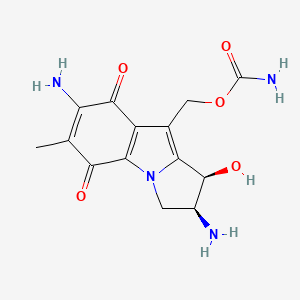
1,2-cis-1-Hydroxy-2,7-diamino-mitosene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-Hydroxy-2,7-diamino Mitosene: is a chemical compound with the molecular formula C14H16N4O5 and a molecular weight of 320.30 g/mol . It is a derivative of mitomycin, a well-known antibiotic and anticancer agent. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]indole-5,8-dione core with hydroxyl and amino groups at specific positions .
Méthodes De Préparation
The synthesis of cis-1-Hydroxy-2,7-diamino Mitosene involves several steps. One common method includes the reaction of mitomycin C with specific reagents to introduce the hydroxyl and amino groups at the desired positions . The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Analyse Des Réactions Chimiques
cis-1-Hydroxy-2,7-diamino Mitosene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms .
Applications De Recherche Scientifique
cis-1-Hydroxy-2,7-diamino Mitosene has several scientific research applications:
Mécanisme D'action
The mechanism of action of cis-1-Hydroxy-2,7-diamino Mitosene involves its interaction with DNA. The compound can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription . This action is similar to that of mitomycin C, which also targets DNA and disrupts cellular processes. The molecular targets include specific nucleophilic sites on the DNA, and the pathways involved are primarily related to DNA damage response and repair .
Comparaison Avec Des Composés Similaires
cis-1-Hydroxy-2,7-diamino Mitosene can be compared with other mitomycin derivatives, such as:
Mitomycin C: Known for its potent anticancer properties, mitomycin C shares a similar core structure but differs in the functional groups attached.
Mitomycin A: Another derivative with variations in the amino and hydroxyl groups, affecting its biological activity.
7-Hydroxy Mitomycin: This compound has a hydroxyl group at a different position, leading to distinct chemical and biological properties.
The uniqueness of cis-1-Hydroxy-2,7-diamino Mitosene lies in its specific functional groups and their positions, which influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C14H16N4O5 |
|---|---|
Poids moléculaire |
320.30 g/mol |
Nom IUPAC |
[(2S,3S)-2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate |
InChI |
InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22)/t6-,12-/m0/s1 |
Clé InChI |
XNHZZRIKMUCTHU-QTTZVWFDSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=C(C1=O)N3C[C@@H]([C@@H](C3=C2COC(=O)N)O)N)N |
SMILES canonique |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


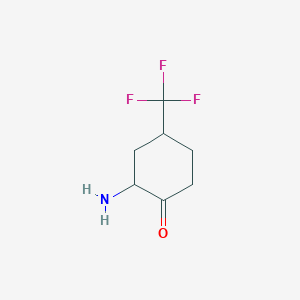
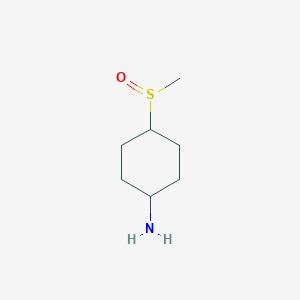
![3-Methoxy-2-[(propan-2-yloxy)methyl]aniline](/img/structure/B13184535.png)
![Methyl({[1-(propan-2-yl)-1H-imidazol-4-yl]methyl})amine](/img/structure/B13184545.png)

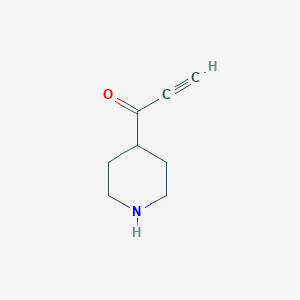
![2-Phenyl-benzo[d]isothiazole-3-thione](/img/structure/B13184561.png)

